Lead acetate

Description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)

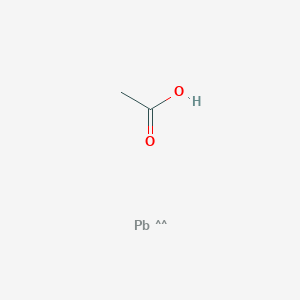

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWSLQUAAYEZAF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pb, Array | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-56-4 (Hydrate) | |

| Record name | Lead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020773 | |

| Record name | Lead(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead acetate appears as a white to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by inhalation, ingestion, and skin absorption. Used in dyes, waterproofing, insecticides, antifouling paints, hair dyes and many other processes., Other Solid, Colorless to white solid; [ICSC] Brown or gray solid (commercial grades); [CHEMINFO], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

At temperatures over 200 °F it begins to lose acetic acid, decomposes completely above 400 °F (NTP, 1992), Decomposes | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), INSOL IN ALC /LEAD ACETATE DIHYDRATE/, 44.3 g/100 cc of water at 20 °C, Solubility in water, g/100ml at 20 °C: 44 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.55 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.25 g/cu cm, Relative density (water = 1): 3.3 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000722 [mmHg] | |

| Record name | Lead(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Include chloride ion and iron, the concn of each of which does not exceed 5 mg/kg in reagent grade product. /Lead acetate trihydrate/ | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Occurs as trihydrate, colorless crystals or white granules or powder. | |

CAS No. |

301-04-2; 15347-57-6, 301-04-2, 15347-57-6 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL498O6790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

536 °F 167 °F when heated rapidly (NTP, 1992), 280 °C | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Laboratory Synthesis of Lead(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common laboratory protocols for the synthesis of lead(II) acetate. It includes detailed experimental procedures, a comparative analysis of different methods, and essential safety information. The protocols have been compiled and synthesized from various scientific sources to ensure accuracy and reproducibility.

Introduction

Lead(II) acetate, Pb(CH₃COO)₂, also known as plumbous acetate or sugar of lead, is a white crystalline solid that is soluble in water. It is a versatile reagent in various chemical syntheses. This document outlines three primary methods for its laboratory preparation: from lead(II) oxide, lead(II) carbonate, and elemental lead. Each method is presented with a detailed protocol, a summary of quantitative data, and a visual workflow to aid in experimental planning and execution.

Safety Precautions

EXTREME CAUTION IS ADVISED. Lead compounds are highly toxic and are classified as probable human carcinogens. Ingestion or inhalation of lead acetate can lead to severe lead poisoning, affecting the nervous system, kidneys, and reproductive system.

-

Engineering Controls: All manipulations involving lead compounds must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles at all times.

-

Handling: Avoid the generation of dust. Wash hands thoroughly after handling any lead-containing materials.

-

Waste Disposal: All lead-containing waste, including solutions, precipitates, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations. Do not pour any lead-containing solutions down the drain.

Comparative Synthesis Data

The following table summarizes the quantitative parameters for the different synthesis protocols described in this guide, allowing for an at-a-glance comparison.

| Parameter | Method 1: From Lead(II) Oxide | Method 2: From Lead(II) Carbonate | Method 3: From Elemental Lead & H₂O₂ |

| Lead Source | Lead(II) Oxide (PbO) | Lead(II) Carbonate (PbCO₃) | Elemental Lead (Pb) |

| Primary Reagent | Acetic Acid (CH₃COOH) | Acetic Acid (CH₃COOH) | Acetic Acid & Hydrogen Peroxide (H₂O₂) |

| Stoichiometry (Lead Source:Acid) | 1 : 2 (molar ratio) | 1 : 2 (molar ratio) | Not strictly stoichiometric; acid in excess |

| Typical Reactant Quantities | 58.84 g PbO per 45.23 g 70% CH₃COOH | 70.44 g PbCO₃ per 45.23 g 70% CH₃COOH | 10 g Pb per 25 mL glacial CH₃COOH & 10 mL 30% H₂O₂ |

| Reaction Temperature | Elevated (e.g., using 80% hot acetic acid) | Room temperature to gentle warming | Highly exothermic; may require cooling |

| Reaction Time | Until complete dissolution | Until effervescence ceases | Vigorous reaction for ~5 minutes, then until completion |

| Reported Yield/Recovery | High (qualitative) | High (qualitative) | 83-88% (in related recycling processes) |

Experimental Protocols

Method 1: Synthesis from Lead(II) Oxide

This method relies on the acid-base reaction between lead(II) oxide and acetic acid.

Chemical Equation: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O

Detailed Methodology:

-

Preparation: In a chemical fume hood, place a magnetic stir bar into an appropriately sized Erlenmeyer flask.

-

Reagents: Add a measured volume of acetic acid solution (e.g., 80% acetic acid) to the flask and begin stirring. Gently heat the solution.[1]

-

Reaction: Slowly and portion-wise, add powdered lead(II) oxide to the warm, stirring acetic acid. The lead oxide will dissolve as it reacts.[1][2] Continue adding lead(II) oxide until no more dissolves, indicating the acid is consumed.

-

Filtration: Once the reaction is complete and the solution has cooled slightly, filter the hot solution through a pre-heated funnel with fluted filter paper to remove any unreacted lead oxide or impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of lead(II) acetate trihydrate.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow them to air dry on a watch glass.

Method 2: Synthesis from Lead(II) Carbonate

This protocol involves the reaction of lead(II) carbonate with acetic acid, which produces carbon dioxide gas.

Chemical Equation: PbCO₃ + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O + CO₂

Detailed Methodology:

-

Preparation: In a chemical fume hood, place a magnetic stir bar into an Erlenmeyer flask of a size that will accommodate potential foaming.

-

Reagents: Add a measured volume of acetic acid to the flask and begin stirring at room temperature.

-

Reaction: Slowly and in small portions, add lead(II) carbonate powder to the stirring acetic acid. Effervescence (release of CO₂) will occur.[3] Allow the reaction to subside after each addition before adding more. Continue adding lead(II) carbonate until the effervescence ceases, indicating the reaction is complete.[4]

-

Filtration: Filter the resulting solution to remove any unreacted starting material or solid impurities.

-

Crystallization: The filtrate can be gently heated to concentrate the solution, then cooled slowly to induce crystallization of lead(II) acetate trihydrate.

-

Isolation: Collect the crystals by vacuum filtration, wash with a minimal amount of cold distilled water, and dry.

Method 3: Synthesis from Elemental Lead with Hydrogen Peroxide

This method uses hydrogen peroxide to oxidize elemental lead, which then dissolves in acetic acid.[1][5][6] This reaction is highly exothermic.

Chemical Equation: Pb + H₂O₂ + 2CH₃COOH → Pb(CH₃COO)₂ + 2H₂O

Detailed Methodology:

-

Preparation: In a chemical fume hood, place lead metal (shots or shavings) and a magnetic stir bar in a beaker or flask that is large enough to contain a vigorous reaction.[7]

-

Reagents: Add glacial acetic acid to the beaker and begin stirring. Note that no significant reaction occurs at this stage.[7]

-

Reaction: Carefully and in small portions, add 30% hydrogen peroxide to the mixture.[7] A vigorous, exothermic reaction will commence, with bubbling.[1] Maintain stirring and, if necessary, cool the reaction vessel in an ice bath to control the rate. Continue adding hydrogen peroxide until the reaction no longer proceeds vigorously after a new addition.[7]

-

Filtration: Once the reaction has ceased and the solution has cooled, filter it to remove any unreacted lead and impurities.[7]

-

Crystallization: Transfer the clear filtrate to a crystallizing dish and allow the solvent to evaporate slowly in the fume hood. This will yield crystals of lead(II) acetate.[1]

-

Isolation: Collect the formed crystals.

Purification by Recrystallization

To obtain high-purity lead(II) acetate, recrystallization is recommended.

Detailed Methodology:

-

Dissolution: Dissolve the crude lead(II) acetate crystals in a minimum amount of hot deionized water or a dilute (e.g., 1%) acetic acid solution.[1] Using a dilute acid solution can help prevent the formation of basic this compound salts.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of purified crystals.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold distilled water, and dry them thoroughly. A patent for a related process suggests that adding glacial acetic acid to an aqueous solution of this compound can also induce crystallization, with a reported lead recovery of 83.28%.[8]

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the synthesis protocols.

Caption: Workflow for Lead(II) Acetate Synthesis from Lead(II) Oxide.

Caption: Workflow for Lead(II) Acetate Synthesis from Lead(II) Carbonate.

Caption: Workflow for Lead(II) Acetate Synthesis from Elemental Lead.

Caption: General Workflow for Purification by Recrystallization.

References

- 1. Synthesis of this compound - Amateur Chemistry [amateurchemistry.weebly.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. youtube.com [youtube.com]

- 4. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 5. This compound Uses, Properties and Formulas | Turito [turito.com]

- 6. quora.com [quora.com]

- 7. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 8. CN103880630A - Method for preparing high-purity this compound and nanometer lead powder from waste lead paste - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Chemical Properties of Lead Acetate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of lead acetate trihydrate. The information is presented to support research, scientific analysis, and drug development activities where this compound may be utilized. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key analytical procedures are provided.

Chemical and Physical Properties

Lead (II) acetate trihydrate, also known as plumbous acetate trihydrate, is a white crystalline solid with a faint acetic acid odor and a notable sweet taste, which has historically led to the dangerous misnomer "sugar of lead". It is an important lead salt with a range of applications in chemical synthesis and analysis.

General Properties

| Property | Value |

| Chemical Formula | Pb(CH₃COO)₂·3H₂O[1] |

| Molecular Weight | 379.33 g/mol [1][2][3][4][5][6] |

| Appearance | White to off-white crystalline powder or colorless crystals.[1][2][3][7][8] |

| Odor | Slight acetic acid odor.[2][7][8][9] |

| CAS Number | 6080-56-4[1][2][3][6] |

Physical Constants

| Constant | Value |

| Melting Point | 75 °C (167 °F) (decomposes)[1][2][7][10][11] |

| Boiling Point | Decomposes at ≥ 200 °C (392 °F)[1][2][7] |

| Density | 2.55 g/cm³[1][2][5][7][10] |

| pH | 5.5 - 6.5 (5% aqueous solution at 20-25 °C)[7][8][11] |

Solubility

This compound trihydrate is highly soluble in water and glycerol, and its solubility in water increases significantly with temperature. It is slightly soluble in alcohol.[2][5][9][10]

| Solvent | Solubility | Temperature (°C) |

| Water | 19.8 g/100 mL | 0 |

| 44.31 g/100 mL | 20 | |

| 69.5 g/100 mL | 30 | |

| 218.3 g/100 mL | 50 | |

| Glycerol | 143 g/100 g (trihydrate) | 20 |

| Methanol | 74.75 g/100 g (trihydrate) | 15 |

| 214.95 g/100 g (trihydrate) | 66.1 |

Data sourced from Wikipedia and Sciencemadness Wiki.[2][5]

Crystal Structure and Stability

Lead (II) acetate trihydrate forms a one-dimensional coordination polymer in its crystalline state. The coordination sphere of the Pb²⁺ ion consists of nine oxygen atoms from three water molecules, two bidentate acetate groups, and two bridging acetate groups, resulting in a monocapped square antiprism geometry.[2] The crystals are monoclinic.[8][12]

The compound is stable under normal conditions but is efflorescent in air, meaning it can lose its water of hydration.[7][9] It is also sensitive to light and air and should be stored in a tightly closed container.[13] Aqueous solutions of this compound trihydrate can absorb carbon dioxide from the atmosphere, leading to the formation of incompletely soluble products.[7][9]

Chemical Reactivity

This compound trihydrate is incompatible with a range of substances. It may react with acids and oxidizing agents. It is incompatible with sulfates, citrates, tartrates, chlorides, carbonates, alkalis, tannin, resorcinol, salicylic acid, phenol, chloral hydrate, sulfites, and vegetable infusions.[7][8]

A key reaction is its use in the detection of hydrogen sulfide. Moistened lead(II) acetate paper will turn black in the presence of H₂S gas due to the formation of lead(II) sulfide (PbS).[2]

Experimental Protocols

The following are detailed methodologies for the determination of key chemical and physical properties of this compound trihydrate, based on standard analytical procedures.

Assay of this compound Trihydrate (Complexometric Titration)

This method determines the purity of this compound trihydrate by titrating the lead (II) ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.5 g of this compound trihydrate and transfer it to a 400 mL beaker.

-

Dissolution: Dissolve the sample in 250 mL of deionized water containing 0.15 mL of glacial acetic acid.

-

Buffering: Add 15 mL of a hexamethylenetetramine reagent solution to buffer the solution to the appropriate pH for the indicator.

-

Indication: Add a few milligrams of xylenol orange indicator mixture. The solution should turn a reddish-purple color.

-

Titration: Titrate the solution with a standardized 0.1 M EDTA volumetric solution. The endpoint is reached when the color of the solution changes from reddish-purple to a clear yellow.[2]

-

Calculation: The percentage of this compound trihydrate is calculated using the following formula: % Pb(CH₃COO)₂·3H₂O = (V_EDTA × M_EDTA × 37.93) / W_sample Where:

-

V_EDTA is the volume of EDTA solution used in mL.

-

M_EDTA is the molarity of the EDTA solution.

-

37.93 is the molar mass of this compound trihydrate ( g/mol ) multiplied by 100 and divided by 1000.

-

W_sample is the weight of the sample in g.

-

Determination of Melting Point

The melting point of this compound trihydrate is determined by observing the temperature at which the crystalline solid transitions to a liquid phase. As it decomposes upon melting, the determination should be done with a rapid heating rate.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound trihydrate is packed into a capillary tube.

-

Apparatus: A standard melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound trihydrate, decomposition is also noted.

Determination of Density

The density of this compound trihydrate can be determined using the pycnometer method.

Methodology:

-

Weight of Empty Pycnometer: A clean and dry pycnometer is weighed (W₁).

-

Weight with Sample: A known quantity of this compound trihydrate is added to the pycnometer, and it is weighed again (W₂).

-

Weight with Sample and Liquid: A liquid in which the sample is insoluble (e.g., a saturated solution of this compound or a non-reactive organic solvent) is added to the pycnometer, filling it completely. The pycnometer is then weighed (W₃).

-

Weight with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid and weighed (W₄).

-

Calculation: The density is calculated as follows: Density = [(W₂ - W₁) / ((W₄ - W₁) - (W₃ - W₂))] × Density of the liquid.

Determination of pH

The pH of an aqueous solution of this compound trihydrate is measured to determine its acidity or alkalinity.

Methodology:

-

Solution Preparation: A 5% (w/v) solution of this compound trihydrate is prepared by dissolving 5 g of the substance in 100 mL of deionized water.

-

Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Measurement: The calibrated pH electrode is rinsed with deionized water, gently dried, and then immersed in the 5% this compound trihydrate solution.

-

Reading: The pH reading is allowed to stabilize before being recorded.

References

- 1. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. sciencecompany.com [sciencecompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 9. Lead diacetate trihydrate | C4H12O7Pb | CID 22456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Lead - Evaluating Exposure and Controls | Occupational Safety and Health Administration [osha.gov]

- 11. coleparmer.com [coleparmer.com]

- 12. chm.uri.edu [chm.uri.edu]

- 13. This compound [doi.usp.org]

An In-depth Technical Guide to the Solubility of Lead Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) acetate in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development. This document presents quantitative solubility data, explores the key factors influencing solubility, and provides a detailed experimental protocol for its determination.

Introduction to Lead(II) Acetate

Lead(II) acetate, with the chemical formula Pb(CH₃COO)₂, is a white crystalline solid that is also known as lead diacetate, plumbous acetate, or historically, "sugar of lead" due to its sweet taste.[1][2] It is commonly available in its anhydrous form (Pb(CH₃COO)₂) and as a trihydrate (Pb(CH₃COO)₂·3H₂O).[3] The compound is a versatile reagent in organic chemistry and a precursor for the synthesis of other lead compounds and materials.[4] Its solubility is a critical parameter that dictates its utility in various chemical processes and formulations.[5] While highly soluble in water, its solubility in organic solvents is more varied and complex.[1][5]

Factors Influencing Solubility in Organic Solvents

The dissolution of lead acetate in organic solvents is governed by a combination of physical and chemical principles. The primary factors include the polarity of the solvent, temperature, and the potential for complex formation.

-

Solvent Polarity : The general principle of "like dissolves like" is a key determinant of solubility.[6] Lead(II) acetate, being an ionic compound, tends to be more soluble in polar organic solvents that can solvate the lead (Pb²⁺) and acetate (CH₃COO⁻) ions.[5][7] Solvents with higher dielectric constants and the ability to form ion-dipole interactions can more effectively overcome the lattice energy of the this compound crystal.[7] For instance, polar solvents like alcohols are generally better solvents for this compound than nonpolar solvents like hydrocarbons.[5][7]

-

Temperature : The solubility of this compound in organic solvents is generally dependent on temperature.[4][7] For most solid solutes, solubility increases with rising temperature as the dissolution process is often endothermic. This increased solubility at higher temperatures can be leveraged in recrystallization processes for purification.

-

Complex Formation : Lead(II) acetate can form coordination complexes, which can significantly alter its solubility profile.[4] The presence of ligands in the solvent or as additives can lead to the formation of soluble complexes. This is a crucial consideration in mixed solvent systems or when other reagents are present in the reaction mixture.

-

Anhydrous vs. Hydrated Form : The presence of water molecules in the crystal lattice of the trihydrate form affects its solubility compared to the anhydrous form. The energy required to break the crystal lattice and solvate the ions will differ between the two forms.

The interplay of these factors is illustrated in the diagram below.

Caption: Key factors that determine the solubility of this compound in organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of lead(II) acetate in various organic solvents. Data is provided for both the anhydrous and trihydrate forms where available. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature.

Table 1: Solubility of Anhydrous Lead(II) Acetate

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 66.1 | 102.75[1] |

| Glycerol | 15 | 20[1] |

| Ethanol | - | Slightly soluble[8] |

| Isopropanol | - | Soluble[8] |

Table 2: Solubility of Lead(II) Acetate Trihydrate

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 15 | 74.75[1] |

| Methanol | 66.1 | 214.95[1] |

| Glycerol | 20 | 143[1] |

| Ethanol | - | 1 g dissolves in 30 ml[9] |

Note: The term "soluble" or "slightly soluble" indicates a qualitative assessment, and quantitative data was not found in the cited sources.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of lead(II) acetate in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a reliable technique for obtaining quantitative solubility data.[10][11]

Materials and Equipment

-

Lead(II) acetate (anhydrous or trihydrate, analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Glass vials with screw caps

Experimental Workflow

Caption: Workflow for determining this compound solubility via isothermal saturation.

Step-by-Step Procedure

-

Preparation : Add an excess amount of lead(II) acetate to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11] Preliminary experiments may be needed to determine the optimal equilibration time.[10][11]

-

Sampling : Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization.

-

Filtration : Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step removes any suspended solid particles.

-

Gravimetric Analysis :

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 70-80°C, depending on the solvent's boiling point).

-

Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation : The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [ (Mass of dry this compound) / (Mass of solvent) ] x 100

Where:

-

Mass of dry this compound = (Mass of vial + dry residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry residue)

-

Conclusion

The solubility of lead(II) acetate in organic solvents is a critical parameter influenced by solvent polarity, temperature, and complexation. While it exhibits significant solubility in polar solvents like methanol and glycerol, quantitative data across a broader range of organic media is limited. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in specific solvents relevant to their work. A thorough understanding and accurate measurement of its solubility are essential for optimizing reaction conditions, developing new materials, and ensuring the successful application of this versatile compound in scientific and industrial settings.

References

- 1. Lead(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. quora.com [quora.com]

- 3. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]

- 8. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 9. This compound [drugfuture.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lead(II) Acetate: CAS Numbers, Molecular Structures, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) acetate, a white crystalline solid, has been a compound of interest in various scientific and industrial applications for centuries. Historically known as "sugar of lead" due to its sweet taste, its toxicity is now well-understood, limiting its use to controlled laboratory and industrial settings. This technical guide provides a comprehensive overview of the chemical and physical properties of lead(II) acetate and its common hydrates, with a focus on its Chemical Abstracts Service (CAS) numbers and detailed molecular structures. Additionally, this document outlines key experimental protocols for its synthesis and analysis and visualizes a relevant biological signaling pathway.

Chemical Identification and Properties

Lead(II) acetate exists in an anhydrous form and as various hydrates, most commonly as a trihydrate. Each form possesses a unique CAS number for unambiguous identification. A summary of their key quantitative properties is presented in Table 1 for easy comparison.

| Property | Lead(II) Acetate Anhydrous | Lead(II) Acetate Trihydrate | Basic Lead Acetate |

| CAS Number | 301-04-2[1][2] | 6080-56-4[1][3][4][5][6][7][8][9] | 1335-32-6 (general), 51404-69-4 (anhydrous)[1][10][11][12][13] |

| Molecular Formula | Pb(CH₃COO)₂ | Pb(CH₃COO)₂ · 3H₂O[3][4][5][6][7] | (CH₃COO)₂Pb·Pb(OH)₂ |

| Molecular Weight | 325.29 g/mol [1][2] | 379.33 g/mol [3][4][5][6][7] | 566.50 g/mol |

| Appearance | White crystalline powder[1] | Colorless or white efflorescent monoclinic crystals[1] | Heavy white powder |

| Density | 3.25 g/cm³[1] | 2.55 g/cm³[4] | - |

| Melting Point | 280 °C (decomposes)[1] | 75 °C (decomposes)[4] | - |

| Solubility in Water | 44.31 g/100 mL at 20 °C[1] | 60 g/100 mL at 20 °C | Soluble |

| Toxicity (LD50 oral, rat) | - | 4665 mg/kg[9] | - |

Molecular Structure

The molecular structure of lead(II) acetate varies significantly between its anhydrous and hydrated forms, which dictates many of its physical and chemical properties.

Lead(II) Acetate Anhydrous

The crystal structure of anhydrous lead(II) acetate is a two-dimensional coordination polymer. In this structure, the lead(II) ions are bridged by acetate ligands, creating extended sheets.

Lead(II) Acetate Trihydrate

In contrast, lead(II) acetate trihydrate forms a one-dimensional coordination polymer. The coordination sphere of the central lead(II) ion is more complex. Each Pb²⁺ ion is coordinated by nine oxygen atoms. These oxygen atoms originate from three water molecules, two bidentate acetate groups, and two bridging acetate groups. This arrangement results in a monocapped square antiprism geometry around the lead ion.

Experimental Protocols

Synthesis of Lead(II) Acetate Trihydrate

Objective: To synthesize lead(II) acetate trihydrate from lead(II) oxide and acetic acid.

Materials:

-

Lead(II) oxide (PbO)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (funnel, filter paper)

-

Crystallizing dish

Procedure:

-

In a fume hood, prepare a dilute solution of acetic acid by carefully adding a measured volume of glacial acetic acid to distilled water.

-

Gently heat the dilute acetic acid solution in a beaker on a heating plate. Do not boil.

-

Slowly add small portions of lead(II) oxide powder to the warm acetic acid solution while continuously stirring.

-

Continue adding lead(II) oxide until no more dissolves, indicating the solution is saturated.

-

Filter the hot solution to remove any unreacted lead(II) oxide and other insoluble impurities.

-

Pour the clear filtrate into a crystallizing dish and allow it to cool slowly at room temperature.

-

As the solution cools and the solvent evaporates, colorless crystals of lead(II) acetate trihydrate will form.

-

Once a sufficient amount of crystals has formed, carefully decant the remaining solution.

-

The crystals can be washed with a small amount of cold distilled water and then dried on a filter paper.

Analysis of this compound: Confirmatory Test for Lead(II) and Acetate Ions

Objective: To confirm the presence of Pb²⁺ and CH₃COO⁻ ions in a sample of this compound.

1. Test for Lead(II) Ion (Pb²⁺):

Materials:

-

This compound sample

-

Distilled water

-

Potassium iodide (KI) solution

-

Test tubes

Procedure:

-

Dissolve a small amount of the this compound sample in distilled water in a test tube.

-

Add a few drops of potassium iodide solution to the this compound solution.

-

Observation: The formation of a bright yellow precipitate of lead(II) iodide (PbI₂) confirms the presence of Pb²⁺ ions.

2. Test for Acetate Ion (CH₃COO⁻):

Materials:

-

This compound sample

-

Ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Test tube

-

Water bath

Procedure:

-

Place a small amount of the this compound sample in a dry test tube.

-

Add about 1 mL of ethanol to the test tube.

-

Carefully add a few drops of concentrated sulfuric acid while gently shaking the test tube.

-

Gently warm the mixture in a water bath.

-

Observation: A characteristic fruity smell of ethyl acetate will be produced, confirming the presence of the acetate ion.

Signaling Pathway Visualization

This compound is known to be a neurotoxin. One of its mechanisms of toxicity involves the activation of microglia, the resident immune cells of the central nervous system. The following diagram illustrates a simplified signaling pathway in microglia activated by this compound, leading to an inflammatory response.

Caption: this compound-induced microglial activation pathway.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the cellular effects of this compound exposure.

Caption: Workflow for studying this compound cytotoxicity.

Conclusion

This technical guide has provided essential information regarding the CAS numbers, molecular structures, and key properties of lead(II) acetate and its common hydrates. The detailed experimental protocols for synthesis and analysis, along with the visualization of a relevant signaling pathway and a general experimental workflow, offer valuable resources for researchers and scientists. Due to its toxicity, it is imperative that all handling and experimentation with this compound be conducted with appropriate safety precautions in a controlled laboratory environment.

References

- 1. Lead (IV) Acetate Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of this compound - Amateur Chemistry [amateurchemistry.weebly.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Acute exposure to this compound activates microglia and induces subsequent bystander neuronal death via caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lead(IV) acetate - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Toxicology and Application of this compound trihydrate_Chemicalbook [chemicalbook.com]

- 8. Acetate attenuates lead-induced dysregulation of testicular steroidogenesis and spermatogenesis by targeting oxidative stress, inflammatory cytokines, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Lead(II) acetate - Crystal growing [en.crystalls.info]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Taste - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Safe Handling of Lead Acetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling lead acetate in a laboratory setting. Adherence to these protocols is critical to mitigate the significant health risks associated with this compound. This compound is a toxic substance that can cause severe acute and chronic health effects, including neurological damage, reproductive harm, and cancer.[1][2][3][4] This document outlines the necessary engineering controls, personal protective equipment, handling and storage procedures, and emergency protocols to ensure a safe working environment.

Understanding the Hazards of this compound

This compound is classified as a hazardous substance with multiple health risks. It is crucial for all personnel to be fully aware of these dangers before handling the material.

Health Hazard Summary:

-

Toxicity: May be harmful if swallowed and can be absorbed through the skin.[1][4]

-

Carcinogenicity: this compound is suspected of causing cancer and is classified as a probable human carcinogen.[1][2][5]

-

Reproductive Toxicity: It may damage fertility or the unborn child.[1][5][6][7][8]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure, affecting the central nervous system, kidneys, blood, and reproductive system.[3][4][5][6][8]

-

Acute Effects: Short-term exposure can lead to irritation of the eyes, headache, irritability, and gastrointestinal issues like abdominal pain and nausea.[2][3][4]

-

Chronic Effects: Lead is a cumulative poison.[4][9] Long-term exposure can result in anemia, increased blood pressure, kidney damage, and severe neurological disorders.[2][3]

Occupational Exposure Limits

Regulatory bodies have established permissible exposure limits (PELs) for lead and its compounds to protect workers. It is mandatory to maintain workplace air concentrations below these specified limits.

| Regulatory Body | Exposure Limit (as Pb) | Duration |

| OSHA (Occupational Safety and Health Administration) | 0.05 mg/m³ | 8-hour Time-Weighted Average (TWA)[2][10][11][12] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.05 mg/m³ | 8-hour Time-Weighted Average (TWA)[2] |

| NIOSH (National Institute for Occupational Safety and Health) | 0.05 mg/m³ | 10-hour Time-Weighted Average (TWA)[2] |

OSHA has also established an "action level" for lead at an airborne concentration of 30 µg/m³ averaged over an 8-hour period.[10][13] If employee exposure meets or exceeds this level, employers are required to initiate specific compliance activities, including exposure monitoring and medical surveillance.[10][13]

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is essential to minimize exposure to this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[6][14] A certified chemical fume hood is the recommended primary engineering control to keep airborne concentrations below occupational exposure limits.[6]

-

Designated Area: A regulated, marked area should be established where this compound is handled, used, or stored.[2]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any area where this compound is handled.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or glasses are mandatory.[6] A face shield may also be required for splash protection.[11][12]

-

Skin Protection: Impermeable gloves (e.g., nitrile rubber) must be worn when handling this compound.[1][14] Protective, impervious clothing and lab coats are also required to prevent skin contact.[1][14]

-

Respiratory Protection: If engineering controls do not maintain exposure below the PEL, or during certain high-risk procedures, a NIOSH-approved respirator with appropriate cartridges for lead dust and fumes must be used.[6][11]

Safe Handling and Experimental Protocols

Adherence to strict protocols during handling is paramount for safety.

General Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][6][7][15]

-

Avoid creating dust when handling the solid form.[7][14] If possible, moisten the material to prevent dusting during transfer.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6][16]

-

Wash hands thoroughly with soap and water after handling and before breaks.[1][7][14][16]

-

Work clothes should be laundered separately from personal clothing.[16] Contaminated clothing should not be taken home.[10][12]

Experimental Workflow for Handling this compound

The following diagram outlines a safe workflow for a typical laboratory experiment involving this compound.

Storage and Incompatibility

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[6][8][14] Store locked up and away from foodstuffs.[5][6][7]

-

Incompatibilities: this compound is incompatible with strong acids and strong oxidizing agents.[2][16] It can react violently with bromates, phosphates, carbonates, and phenols.[2][3]

Emergency Procedures

Spills and Leaks

-

Evacuate personnel from the area and control access.[2]

-

Avoid generating dust.[14][16] For solid spills, moisten the material before collecting it with a HEPA-filter vacuum or by carefully sweeping.[2][3]

-

For liquid spills, absorb with an inert, non-combustible material like sand or diatomaceous earth.[6]

-

Place all contaminated material into a suitable, labeled container for hazardous waste disposal.[2][14]

-

Do not allow the substance to enter drains or waterways as it is toxic to aquatic life.[5][6][14]

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8][14]

-

Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[6][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water.[6][8][14] Seek immediate medical attention.[4][6]

Waste Disposal

All this compound waste must be treated as hazardous waste.[2] Dispose of contents and containers in accordance with all local, state, and federal regulations.[5][6] Do not dispose of it with household garbage or allow it to reach the sewage system.[5]

By implementing these comprehensive safety measures, researchers and laboratory personnel can significantly reduce the risks associated with handling this compound, ensuring a safer working environment for everyone.

References

- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. nj.gov [nj.gov]

- 3. This compound [training.itcilo.org]

- 4. This compound [www2.atmos.umd.edu]

- 5. agarscientific.com [agarscientific.com]

- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. lobachemie.com [lobachemie.com]

- 9. Lead | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. Information for Employers | Lead | CDC [cdc.gov]

- 11. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]

- 12. 1926.62 - Lead | Occupational Safety and Health Administration [osha.gov]

- 13. Occupational Standards and Guidelines for Lead - Potential Health Risks to DOD Firing-Range Personnel from Recurrent Lead Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. galvanic.com [galvanic.com]

- 16. chemstock.ae [chemstock.ae]

An In-depth Technical Guide to the Stability and Storage of Lead Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for lead acetate. The information is intended to ensure the integrity of the compound in research and development settings. All quantitative data is summarized in tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical and Physical Properties

Lead(II) acetate, with the chemical formula Pb(CH₃COO)₂, is a white crystalline solid. It exists in several forms, most commonly as the anhydrous salt and as a trihydrate (Pb(CH₃COO)₂·3H₂O).[1][2] The trihydrate is a colorless or white efflorescent monoclinic crystalline substance.[1][2] Basic lead acetates are also known to form.[1]

A summary of the key physical properties of lead(II) acetate and its trihydrate form is presented in Table 1.

Table 1: Physical Properties of Lead(II) Acetate

| Property | Lead(II) Acetate (Anhydrous) | Lead(II) Acetate Trihydrate |

| Molecular Formula | Pb(C₂H₃O₂)₂ | Pb(C₂H₃O₂)₂·3H₂O |

| Molar Mass | 325.29 g/mol | 379.33 g/mol |

| Appearance | White powder or colorless crystals | White to off-white crystalline powder, efflorescent[1][2] |

| Odor | Slightly acetic | Slight acetic acid odor |

| Density | 3.25 g/cm³ (20 °C)[1] | 2.55 g/cm³[1] |

| Melting Point | 280 °C (536 °F; 553 K)[1] | 75 °C (167 °F; 348 K)[1] |

| Boiling Point | Decomposes[1] | Decomposes at ≥ 200 °C[1] |

| Solubility in Water | 44.31 g/100 mL (20 °C)[1] | Highly soluble |

| pH of 5% Aqueous Solution | 5.5 - 6.5 | 5.5 - 6.5 |

Stability Profile

This compound is stable under ordinary conditions of use and storage.[3] However, its stability is influenced by several factors, including temperature, atmospheric carbon dioxide, light, and pH.

Thermal Stability and Decomposition

The thermal decomposition of this compound has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1][4][5] The decomposition process is complex and occurs in multiple stages.

2.1.1 Thermal Decomposition Data

The thermal decomposition of alkaline this compound, Pb(CH₃COO)₂·PbO·H₂O, under an O₂ atmosphere proceeds in several stages, as detailed in Table 2.[4] Studies on this compound trihydrate in both inert (nitrogen) and reactive (oxygen) atmospheres show a five-stage decomposition process.[6] The final products are a mixture of PbO and metallic Pb in a nitrogen atmosphere, and a mixture of PbO and Pb₃O₄ in an oxygen atmosphere.[6]

Table 2: Thermal Decomposition Stages of Alkaline this compound in O₂ Atmosphere [4]

| Stage | Temperature Range (°C) | Weight Change (%) | Associated Energy Change (DSC) | Enthalpy (ΔH) |

| 1 | 100 - 220 | ~2.5 (loss) | Exothermic | 147.0 J/g (83.26 kJ/mol) |

| 2 | 240 - 300 | ~6.2 (loss) | Exothermic | - |

| 3 | 305 - 350 | ~11.9 (loss) | Exothermic | - |

| 4 | 355 - 460 | ~1.3 (gain) | Exothermic | - |

| 5 | 505 - 572 | ~1.5 (loss) | Small Exothermic Peak | - |

Note: The original study on alkaline this compound did not provide ΔH values for all peaks.

2.1.2 Decomposition Pathway

The thermal decomposition of lead(II) acetate trihydrate proceeds through the formation of a hemihydrate and basic lead acetates.[1][5] The following diagram illustrates the general decomposition pathway.

Caption: Thermal decomposition pathway of lead(II) acetate trihydrate.

Reactivity with Carbon Dioxide

This compound readily absorbs carbon dioxide from the air, leading to the formation of lead carbonate, which is insoluble in water.[7][8] This reaction can alter the purity and solubility of the compound. The reaction is as follows:

Pb(CH₃COO)₂(aq) + CO₂(g) + H₂O(l) → PbCO₃(s) + 2CH₃COOH(aq)[7][8]

This reactivity underscores the importance of storing this compound in tightly sealed containers.

Stability in Aqueous Solutions

Aqueous solutions of this compound are susceptible to hydrolysis, which can affect their stability. The stability of these solutions is pH-dependent. A study on the stability of lead(II) acetate solutions in polycarbonate containers found that at a pH of 4.5, solutions with concentrations of 50, 250, and 1000 mg/L showed no significant loss of lead for up to 100 hours.[6] When the containers were pre-conditioned with lead solutions of similar concentrations, no significant loss was observed for over 50 days.[6] After five months of storage in the dark at room temperature, a concentrated 20,000 ppm lead solution experienced a 5% loss in concentration.[9]

Photostability

Storage and Handling

Proper storage and handling are crucial to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Recommended Storage Conditions

Based on its chemical properties and stability profile, the following storage conditions are recommended for this compound:

-

Containers: Store in tightly sealed, opaque containers to protect from atmospheric carbon dioxide and light.[12]

-

Environment: Keep in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bromates.[3][11] A detailed list of incompatible materials is provided in Table 3.

-

Temperature: While specific temperature ranges are not universally mandated, storage at room temperature is generally acceptable. Avoid excessive heat.

Material Compatibility

The choice of storage and handling materials is critical to prevent contamination and degradation. Table 3 provides a summary of the compatibility of this compound with various materials.

Table 3: Material Compatibility with this compound

| Material | Compatibility Rating |

| Metals | |

| 304 Stainless Steel | B-Good[13] |

| 316 Stainless Steel | B-Good |

| Aluminum | D-Severe Effect[14] |

| Brass | B-Good[14] |

| Polymers | |

| Polycarbonate | Good (with pre-conditioning)[6] |

| Epoxy | A-Excellent[14] |

| EPDM | Good |

| Neoprene | B-Good[14] |

| Viton | B-Good[14] |

| Glass | Generally considered compatible |

Compatibility ratings are based on available data and should be confirmed for specific applications. A=Excellent, B=Good, C=Fair, D=Severe Effect.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires specific analytical techniques. The following sections outline the methodologies for key stability-indicating tests.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Accurately weigh a small sample (5-10 mg) of this compound into a TGA crucible (e.g., aluminum or platinum).

-

Place the crucible in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.

-

Continuously record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperatures of decomposition and the percentage of weight loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Accurately weigh a small sample (5-10 mg) of this compound into a DSC pan and seal it.

-

Place the sample pan and a reference pan (empty) into the DSC instrument.

-

Heat the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Measure the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic (melting) and exothermic (decomposition) events and quantify the associated enthalpy changes.[4]

Quantification of Degradation by CO₂ Absorption

Objective: To quantify the amount of lead carbonate formed due to the absorption of atmospheric CO₂.

Methodology:

-

Principle: This method is based on the insolubility of lead carbonate in water, while this compound is soluble.

-

Procedure: a. Dissolve a known weight of the this compound sample in deionized water. b. The insoluble portion, which is primarily lead carbonate, can be separated by filtration. c. The filtered solid is then dried and weighed. d. Alternatively, the amount of carbonate can be determined by reacting the insoluble portion with an acid and quantifying the evolved CO₂. e.g. A qualitative test can be performed by adding dilute HCl to the sample; effervescence indicates the presence of carbonate.[15]

Analysis of Aqueous Solution Stability

Objective: To determine the change in lead concentration in an aqueous solution over time.

Methodology:

-

Prepare a this compound solution of a known concentration in a container made of the material to be tested (e.g., polycarbonate, glass).

-

Adjust the pH of the solution to the desired value.

-

Store the solution under controlled conditions (temperature and light).

-

At specified time intervals, withdraw an aliquot of the solution.

-

Determine the lead concentration in the aliquot using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

-

Compare the concentration at each time point to the initial concentration to determine the stability.

The following diagram illustrates a general workflow for assessing the stability of a this compound sample.

Caption: Experimental workflow for this compound stability assessment.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation from heat, atmospheric carbon dioxide, and potentially light. Aqueous solutions of this compound require pH control for long-term stability. Adherence to proper storage and handling guidelines, including the use of appropriate containers and segregation from incompatible materials, is essential to maintain the purity and integrity of this compound for research and development applications. Regular stability testing using the methods outlined in this guide is recommended for lots stored for extended periods.

References

- 1. researchgate.net [researchgate.net]

- 2. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. pubs.acs.org [pubs.acs.org]